Reduced Hydrogen Bond Donor Count (2 vs. 3) Enhances CNS Drug-Likeness Relative to TPCA-1
The target compound possesses 2 hydrogen bond donors (the 2-amino group and the carboxamide NH) compared to 3 for TPCA-1, which contains an additional urea NH [1][2]. In CNS drug design, a total HBD count ≤3 is favorable, but a lower HBD count is often associated with improved passive permeability across the blood-brain barrier [3]. This difference is directly attributable to the distinct connectivity of the 4-fluorophenyl group.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 HBD |
| Comparator Or Baseline | TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide): 3 HBD |
| Quantified Difference | 1 fewer HBD |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem) |
Why This Matters
For programs targeting CNS indications, the lower HBD count of the target compound may translate to superior brain penetration compared to TPCA-1, guiding scaffold selection early in hit-to-lead optimization.
- [1] PubChem Compound Summary for CID 711248. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/379239-70-0 View Source
- [2] PubChem Compound Summary for CID 9951456. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/507475-17-4 View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
